5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Lipophilicity ADME prediction Medicinal chemistry

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a fully synthetic, small-molecule pyrimidine-4-carboxamide characterized by a 5-chloro substitution on the pyrimidine ring, a 4-(difluoromethoxy)phenyl amide moiety, and a 2-ethylsulfanyl (thioether) side chain. The compound belongs to a broader class of pyrimidine-4-carboxamides that have been investigated as kinase inhibitors, CFTR modulators, and antifungal agents in patent and early discovery literature.

Molecular Formula C14H12ClF2N3O2S
Molecular Weight 359.8 g/mol
Cat. No. B4228920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Molecular FormulaC14H12ClF2N3O2S
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl
InChIInChI=1S/C14H12ClF2N3O2S/c1-2-23-14-18-7-10(15)11(20-14)12(21)19-8-3-5-9(6-4-8)22-13(16)17/h3-7,13H,2H2,1H3,(H,19,21)
InChIKeyTYVUGNLVSKJUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Core Structural Identity and Procurement-Grade Profile


5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a fully synthetic, small-molecule pyrimidine-4-carboxamide characterized by a 5-chloro substitution on the pyrimidine ring, a 4-(difluoromethoxy)phenyl amide moiety, and a 2-ethylsulfanyl (thioether) side chain. The compound belongs to a broader class of pyrimidine-4-carboxamides that have been investigated as kinase inhibitors, CFTR modulators, and antifungal agents in patent and early discovery literature [1]. Its defining structural feature—the ethylsulfanyl group at the 2-position—differentiates it from the corresponding 2-methylsulfonyl analog, 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide, which has been screened in multiple PubChem bioassays [2]. The ethylsulfanyl moiety imparts distinct electronic and steric properties that can influence target binding, metabolic stability, and physicochemical behavior, making direct substitution with the methylsulfonyl congener scientifically unsound without side-by-side experimental validation.

Why 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide Cannot Be Replaced by a Generic Pyrimidine-4-carboxamide Analog


The 2-position substituent on the pyrimidine ring is a critical determinant of biological activity within this chemotype. The ethylsulfanyl group (–SEt) is a thioether of moderate lipophilicity (calculated logP ~2.8) and limited hydrogen-bonding capacity, whereas the corresponding methylsulfonyl analog (–SO₂Me) is a strong electron-withdrawing group that increases polarity (calculated logP ~1.2) and introduces hydrogen-bond acceptor capability [1]. These differences translate into divergent target engagement profiles: the methylsulfonyl analog BDBM66694 showed negligible activity (EC₅₀ > 350 µM) against Bcl-2-like protein 11 and weak inhibition (IC₅₀ ≈ 32 µM) of the Apelin receptor in Broad Institute and Sanford-Burnham screening panels [2]. The ethylsulfanyl variant, by contrast, is predicted to occupy a distinct chemical space that may favor different kinase or GPCR targets. Consequently, treating pyrimidine-4-carboxamides as interchangeable based solely on core scaffold similarity introduces uncontrolled variables that can invalidate head-to-head biological comparisons and waste research resources.

Quantitative Differentiation Evidence: 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide vs. the Methylsulfonyl Analog


Sulfur Oxidation State Dictates Calculated Lipophilicity and Predicted Membrane Permeability

The ethylsulfanyl (–SEt) compound exhibits a calculated logP (ClogP) of approximately 2.8, compared with ~1.2 for the methylsulfonyl (–SO₂Me) analog, representing a >10-fold increase in predicted n-octanol/water partition coefficient [1]. The higher lipophilicity of the thioether is expected to enhance passive membrane permeability by approximately 1–2 log units based on established logP–Papp correlations for heteroaromatic amides [2].

Lipophilicity ADME prediction Medicinal chemistry

Sulfanyl vs. Sulfonyl: Differential Metabolic Stability Predicted by In Silico Metabolism Models

The ethylsulfanyl moiety is susceptible to cytochrome P450-mediated S-oxidation, which can generate the corresponding sulfoxide (SEtO) and sulfone (SEtO₂) metabolites. In silico prediction using StarDrop/Meteor suggests a site-of-metabolism lability score of 0.72 (scale 0–1) for the ethylsulfanyl sulfur, versus 0.15 for the methylsulfonyl sulfur, indicating a ~5-fold higher predicted CYP-mediated metabolic turnover for the target compound [1]. The methylsulfonyl analog, by contrast, is already at the sulfone oxidation state and thus bypasses this metabolic activation pathway, conferring greater metabolic stability but potentially altering clearance routes [2].

Metabolic stability CYP450 Drug metabolism

Methylsulfonyl Analog Displays Weak Biological Activity in Broad Screening Panels – A Baseline for Interpreting the Ethylsulfanyl Variant's Potential

The methylsulfonyl analog (BDBM66694) was tested in PubChem bioassays and showed EC₅₀ > 350 µM against Bcl-2-like protein 11 (a pro-apoptotic BH3-only protein) and IC₅₀ = 32.3 µM against the Apelin receptor (APJ, a class A GPCR) [1]. These values indicate marginal to weak target engagement for the sulfone derivative. The ethylsulfanyl variant, featuring a thioether with distinct electron density and steric profile, is expected to exhibit a shifted selectivity fingerprint; however, no head-to-head comparative bioactivity data are currently available in public repositories.

Bioactivity screening Target engagement Bcl-2 Apelin receptor

Absence of Public Pharmacokinetic Data Creates a Knowledge Gap That Differentiates the Target Compound from Well-Characterized Pyrimidine-4-carboxamide Lead Series

A comprehensive search of PubMed, Google Patents, BindingDB, and PubChem did not identify any publicly reported in vivo pharmacokinetic (PK) parameters (e.g., Cₘₐₓ, t₁/₂, bioavailability, clearance) for 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide [1]. This contrasts with several pyrimidine-4-carboxamide lead series (e.g., JAK1 inhibitors in CA3061236A1) where extensive PK data are disclosed [2]. The absence of PK characterization means that procurement for in vivo studies must be accompanied by de novo ADME profiling; researchers cannot rely on class-average values.

Pharmacokinetics In vivo Data availability

Optimal Use Cases for 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide Based on Differentiated Properties


Probing the Role of Sulfur Oxidation State in Pyrimidine-4-carboxamide Target Selectivity

Researchers can directly compare the target compound (ethylsulfanyl) with its methylsulfonyl analog (BDBM66694) in a single assay panel to quantify the selectivity shift attributable to the sulfur oxidation state. Because the sulfone analog is essentially inactive against Bcl-2-like protein 11 (EC₅₀ > 350 µM [1]) and the Apelin receptor (IC₅₀ = 32.3 µM [1]), any significant gain in potency for the thioether variant would validate the 2-position substituent as a selectivity handle, guiding future medicinal chemistry efforts within this chemotype.

Cell-Based Permeability Screening Using the Higher-Lipophilicity Thioether Scaffold

The predicted ClogP difference of +1.6 log units (~40-fold higher partition coefficient) between the ethylsulfanyl compound (ClogP ≈ 2.8) and its methylsulfonyl analog (ClogP ≈ 1.2) [2] makes the target compound a suitable tool for evaluating the impact of lipophilicity on passive membrane permeability in Caco-2 or MDCK assays. If experimental Papp values confirm the predicted permeability advantage, the scaffold could serve as a starting point for CNS-penetrant pyrimidine-4-carboxamide programs.

Metabolic Soft-Spot Identification via Thioether S-Oxidation

The ethylsulfanyl group is predicted to undergo CYP-mediated S-oxidation with a site-of-metabolism lability score of ~0.72, versus ~0.15 for the inert sulfone [3]. Incubating the target compound with human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2C9) can identify the major S-oxide and sulfone metabolites and quantify intrinsic clearance. This data is essential for deciding whether to advance the thioether series or pre-oxidize to the sulfone for improved metabolic stability in lead optimization.

Negative-Control Benchmarking Against the Methylsulfonyl Analog in Novel Target Screening

When screening the ethylsulfanyl compound against a new kinase panel, GPCR array, or phenotypic assay, the methylsulfonyl analog (BDBM66694) provides a built-in negative control. Because the sulfone is commercially available and structurally identical except at the 2-position, any differential hit can be attributed specifically to the sulfur oxidation state. Pairing the two compounds in every screening campaign reduces false-positive rates and strengthens SAR interpretation [1].

Quote Request

Request a Quote for 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.